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molecular formula C16H14O3 B1269495 2-(4-Benzoylphenoxymethyl)oxirane CAS No. 19533-07-4

2-(4-Benzoylphenoxymethyl)oxirane

Cat. No. B1269495
M. Wt: 254.28 g/mol
InChI Key: LJRIZGQRKVWXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05342610

Procedure details

1 g of 4-hydroxy benzophenone and 4.668 g of epichlorohydrin (0.025 mol) were dissolved, 20.5 mg of sodium hydroxide was added, and the reaction system was heated to 100° C. and then cooled to 95° C. Furthermore 201.4 mg of sodium hydroxide was added, and additional heating and agitation was carried out for 3 hours. The system was cooled to the room temperature, and salt was removed by filtering. The obtained filtrate was condensed under reduced pressure condition, and purified according to the silica gel chromatography to obtain 1.0 g of solid state 4-glycidyloxy benzophenone (Yield: 83%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.668 g
Type
reactant
Reaction Step One
Quantity
20.5 mg
Type
reactant
Reaction Step Two
Quantity
201.4 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[CH2:16]([CH:18]1[O:20][CH2:19]1)Cl.[OH-].[Na+]>>[CH2:16]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1)[CH:18]1[O:20][CH2:19]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
4.668 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Two
Name
Quantity
20.5 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
201.4 mg
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 95° C
TEMPERATURE
Type
TEMPERATURE
Details
additional heating
TEMPERATURE
Type
TEMPERATURE
Details
The system was cooled to the room temperature, and salt
CUSTOM
Type
CUSTOM
Details
was removed
FILTRATION
Type
FILTRATION
Details
by filtering
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure condition
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
Name
Type
product
Smiles
C(C1CO1)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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